molecular formula C12H12O3 B11900908 1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one CAS No. 62518-59-6

1-(6,7-Dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-yl)ethan-1-one

Cat. No.: B11900908
CAS No.: 62518-59-6
M. Wt: 204.22 g/mol
InChI Key: OTTLUOPZPQSDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone is an organic compound with the molecular formula C10H8O3 It is a derivative of indene and features a dioxolane ring fused to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: Moderate heating (around 60-80°C)

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and the ketone group are key functional groups that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one
  • 5H-Indeno[5,6-d][1,3]dioxol-5-one, 6,7-dihydro-7-hydroxy-

Uniqueness

1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62518-59-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-7-yl)ethanone

InChI

InChI=1S/C12H12O3/c1-7(13)9-3-2-8-4-11-12(5-10(8)9)15-6-14-11/h4-5,9H,2-3,6H2,1H3

InChI Key

OTTLUOPZPQSDIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=CC3=C(C=C12)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.